molecular formula C11H9NO4 B8600771 1-methyl-1H-indole-2,3-dicarboxylic acid

1-methyl-1H-indole-2,3-dicarboxylic acid

Cat. No.: B8600771
M. Wt: 219.19 g/mol
InChI Key: SIHYDFFUJMGABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-1H-indole-2,3-dicarboxylic acid is a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in drug development, known for its presence in a wide range of biologically active molecules. As a dicarboxylic acid derivative, this compound offers two distinct sites for functionalization, making it a versatile precursor for the synthesis of more complex molecules, such as inhibitors and receptor ligands. Researchers can utilize the carboxylic acid groups for amide bond formation or esterification, and the protected nitrogen (N1-methyl) prevents unwanted reactions at that site, simplifying synthetic routes. Indole-2-carboxylic acid derivatives have recently been investigated as novel HIV-1 integrase strand transfer inhibitors (INSTIs), with the carboxylic acid group playing a critical role in chelating magnesium ions in the enzyme's active site . Similarly, indole-3-carboxylic acid is recognized as a natural metabolite in the tryptophan pathway . This combination of features makes this compound a compound of significant interest for developing new pharmacophores and probing biological mechanisms. This product is intended for research applications only and is not classified as a pharmaceutical ingredient.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

1-methylindole-2,3-dicarboxylic acid

InChI

InChI=1S/C11H9NO4/c1-12-7-5-3-2-4-6(7)8(10(13)14)9(12)11(15)16/h2-5H,1H3,(H,13,14)(H,15,16)

InChI Key

SIHYDFFUJMGABR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 1h Indole 2,3 Dicarboxylic Acid and Cognate Structures

Direct Synthetic Routes to Indole-2,3-dicarboxylic Acid Systems

Direct synthetic strategies for the indole-2,3-dicarboxylic acid framework serve as a foundational platform for the subsequent synthesis of its N-methylated analogue. These routes primarily rely on the formation of the bicyclic indole (B1671886) nucleus from acyclic or simpler cyclic precursors.

Approaches Involving Indole-2,3-dicarboxylic Anhydrides

One effective method proceeds through the formation of an indole-2,3-dicarboxylic anhydride (B1165640) intermediate. This anhydride can be generated from the corresponding diester, dimethyl indole-2,3-dicarboxylate, via hydrolysis with a strong base such as potassium hydroxide, followed by acidification to yield indole-2,3-dicarboxylic acid. Subsequent treatment of the dicarboxylic acid with a dehydrating agent like acetic anhydride can furnish the indole-2,3-dicarboxylic anhydride. This anhydride serves as a versatile intermediate, which upon reaction with nucleophiles can lead to various derivatives. For the synthesis of the target molecule, the indole-2,3-dicarboxylic acid obtained from the hydrolysis of the anhydride can be subjected to N-methylation.

The reaction of indole-2,3-dicarboxylic anhydride with Grignard reagents has also been explored, leading to the formation of 2-acylindole-3-carboxylic acids. While not a direct route to the target compound, this demonstrates the reactivity of the anhydride and the potential for diverse functionalization of the indole core.

Derivatization from Isatin (B1672199) (1H-indole-2,3-dione) and Related Precursors

Isatin (1H-indole-2,3-dione) and its derivatives are highly versatile precursors for the synthesis of a wide array of indole compounds, including indole-2,3-dicarboxylic acids. Isatin itself can be synthesized from indole through oxidation, for instance, using N-bromosuccinimide (NBS) and dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.netclockss.org

A common strategy to access the indole-2,3-dicarboxylic acid scaffold from isatin involves a ring-opening and rearrangement sequence. For instance, the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound in the presence of a base, can lead to quinoline-4-carboxylic acids. nih.govclockss.org While this reaction does not directly yield the desired indole, it highlights the reactivity of the isatin core.

A more direct approach involves the oxidation of isatin. Although less commonly cited for this specific transformation, oxidative cleavage of the C2-C3 bond under specific conditions could theoretically lead to the corresponding dicarboxylic acid, though this is not a standard high-yield procedure. A more plausible route involves the conversion of isatin to other intermediates that can then be transformed into the desired product. For the synthesis of 1-methyl-1H-indole-2,3-dicarboxylic acid, one could envision the N-methylation of isatin as a preliminary step, followed by subsequent chemical transformations to elaborate the dicarboxylic acid functionality. N-alkylation of isatin is a well-established reaction, often carried out using an alkyl halide in the presence of a base.

Synthesis of 1-Methyl-1H-indole-2-carboxylic Acid and 1-Methyl-1H-indole-3-carboxylic Acid (for relevant methodological transferability)

The synthetic methods employed for the preparation of the corresponding monocarboxylic acids, 1-methyl-1H-indole-2-carboxylic acid and 1-methyl-1H-indole-3-carboxylic acid, offer valuable insights into the potential strategies for the synthesis of the target dicarboxylic acid. These methods often rely on classical indole syntheses or post-synthetic modifications of the indole nucleus.

Modified Fischer Indole Synthesis Protocols

The Fischer indole synthesis is a cornerstone in indole chemistry and can be adapted to produce N-alkylated indole carboxylic acids. nih.gov The classical Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone. mdpi.com To obtain 1-methyl-1H-indole-2-carboxylic acid, one could start with the 1-methylphenylhydrazone of pyruvic acid. nih.gov The reaction is typically carried out by heating the hydrazone in the presence of a protic or Lewis acid. nih.govmdpi.com This approach directly installs the methyl group on the indole nitrogen. The transferability of this methodology to the synthesis of this compound would require a diketoacid or a related precursor that could form a hydrazone and subsequently cyclize to the desired product.

Reactants Conditions Product Reference
Pyruvic acid 1-methylphenylhydrazoneAlcoholic hydrogen chloride, heat1-Methylindole-2-carboxylic acid nih.gov
Arylhydrazones of aldehydes or ketonesProtic or Lewis acid, heatSubstituted indoles nih.govmdpi.com

This table summarizes the key components of the Modified Fischer Indole Synthesis.

N-Alkylation and Functional Group Interconversions on Indole Carboxylic Acid Cores

An alternative and widely used strategy involves the N-alkylation of a pre-formed indole carboxylic acid. This is a versatile method as it allows for the introduction of various alkyl groups on the nitrogen atom at a late stage of the synthesis. The N-methylation of indole-3-carboxylic acid, for example, can be achieved using dimethyl carbonate (DMC) in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). researchgate.netresearchgate.net This method can lead to both N-methylation and O-methylation (esterification), and the reaction conditions can be tuned to favor the desired product. researchgate.netresearchgate.net For instance, prolonged reaction times can lead to the dimethylated product, methyl 1-methyl-1H-indole-3-carboxylate. researchgate.netresearchgate.net Subsequent hydrolysis of the ester would then yield the target N-methylated carboxylic acid.

Similar N-alkylation strategies can be applied to indole-2-carboxylic acid. The reaction of ethyl indol-2-carboxylate with alkyl halides in the presence of a base can yield the N-alkylated ester, which can then be hydrolyzed to the corresponding carboxylic acid.

Indole Substrate Methylating Agent Base/Solvent Product Reference
Indole-3-carboxylic acidDimethyl carbonateK₂CO₃ / DMF1-Methyl-1H-indole-3-carboxylic acid and its methyl ester researchgate.netresearchgate.net
Methyl indolyl-3-carboxylateDimethyl carbonateK₂CO₃ / DMFMethyl 1-methyl-1H-indole-3-carboxylate researchgate.net
Indole-3-carboxaldehydeDimethyl carbonateK₂CO₃ / DMF1-Methyl-1H-indole-3-carboxaldehyde researchgate.net

This table presents examples of N-alkylation reactions on indole carboxylic acid cores and related structures.

Advanced Synthetic Transformations and Derivatizations of Indole Carboxylic Acids

Indole carboxylic acids, including this compound, are valuable synthons that can undergo a variety of advanced transformations to generate more complex and functionally diverse molecules. These transformations often target the carboxylic acid groups or the indole nucleus itself.

One important class of reactions is decarboxylative functionalization. For instance, indole-2-carboxylic acids can undergo copper-catalyzed decarboxylative N-arylation with aryl halides to produce N-aryl indoles. organic-chemistry.org This methodology provides a route to introduce aryl substituents on the indole nitrogen, expanding the chemical space accessible from these precursors. Decarboxylation of indole-3-carboxylic acids can also be achieved under metal-free conditions, providing a means to remove the carboxyl group when desired.

The carboxylic acid functionalities can also be used to construct new heterocyclic rings. Intramolecular cyclization reactions of appropriately substituted indole-2-carboxylic acid derivatives have been employed to synthesize tricyclic indole systems. nih.gov For example, an intramolecular Heck reaction followed by reduction can be used to form a new ring fused to the indole core. nih.gov

Furthermore, the carboxylic acid groups are amenable to standard transformations such as amide bond formation. The coupling of this compound with various amines, facilitated by coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), can lead to the corresponding mono- or di-amides. nih.gov This opens up possibilities for the synthesis of peptide-like structures and other complex amides with potential biological activity. The reaction of indole-2,3-dicarboxylic anhydride with nucleophiles also provides a pathway to a range of derivatives, including amides and esters.

Transformation Substrate Reagents/Conditions Product Type Reference
Decarboxylative N-arylationIndole-2-carboxylic acidsCu₂O, K₃PO₄, Aryl halideN-aryl indoles organic-chemistry.org
Intramolecular CyclizationSubstituted indole-2-carboxylic acid derivativesHeck reaction conditionsTricyclic indoles nih.gov
Amide CouplingCarboxylic acidsAmines, EDC, HOBt, DMAPAmides nih.gov

This table highlights some advanced synthetic transformations of indole carboxylic acids.

Decarboxylative Halogenation Reactions

Decarboxylative halogenation, or halodecarboxylation, is a fundamental method for synthesizing organic halides from carboxylic acids. nih.gov This process involves the cleavage of a carbon-carbon bond between the molecule's skeleton and the carboxylic group, with the liberation of carbon dioxide and the introduction of a halogen atom. nih.govacs.org This transformation is particularly useful for creating aryl halides, which are valuable precursors in cross-coupling reactions. princeton.edu

The general mechanism of halodecarboxylation can proceed through different pathways, one of the most classic being the Hunsdiecker-Borodin reaction. This reaction involves the formation of a silver salt of the carboxylic acid, which then reacts with a halogen to produce an acyl hypohalite intermediate. This unstable intermediate subsequently decomposes, losing carbon dioxide to form the desired organic halide. nih.gov

While direct decarboxylative halogenation of this compound is not extensively detailed in the provided search results, the principles can be applied to heteroaryl carboxylic acids. princeton.edu For instance, a general catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has been developed, which accommodates a broad scope of substrates, including those with nitrogen-containing heterocyclic rings. princeton.edu This suggests that this compound could potentially undergo selective monohalogenation at either the 2- or 3-position, depending on the reaction conditions and the relative stability of the intermediates formed after the initial decarboxylation. The presence of two carboxylic acid groups introduces a layer of complexity, where reaction conditions would need to be carefully controlled to achieve selective mono-decarboxylative halogenation or potentially a di-decarboxylative di-halogenation.

Recent advancements have also demonstrated the use of vanadium haloperoxidases for the decarboxylative halogenation of 3-carboxyindoles, yielding 3-haloindoles. This biocatalytic approach is effective for chlorination, bromination, and iodination with high chemoselectivity. rsc.org

Table 1: General Methods for Decarboxylative Halogenation

MethodReagentsSubstrate ScopeKey Features
Hunsdiecker-Borodin ReactionSilver salt of carboxylic acid, HalogenAliphatic and Aromatic Carboxylic AcidsForms an acyl hypohalite intermediate. nih.gov
Catalytic HalodecarboxylationCu Catalyst, Halogen Source(Hetero)aryl Carboxylic AcidsProceeds via an aryl radical intermediate. princeton.edu
Biocatalytic HalodecarboxylationVanadium Haloperoxidase, Halide, H2O23-CarboxyindolesEnzymatic, chemoselective halogenation. rsc.org

Amide and Ester Coupling Reactions

The carboxylic acid moieties of this compound are prime sites for modification through amide and ester coupling reactions. These reactions are fundamental in organic synthesis, particularly in medicinal chemistry, for the construction of complex molecules with diverse functionalities.

Amide bond formation typically involves the activation of a carboxylic acid followed by reaction with an amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.netnih.gov For electron-deficient amines, a protocol using EDC, 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of HOBt has been shown to be effective. nih.gov These methods could be applied to this compound to selectively form mono- or di-amides, depending on the stoichiometry of the reagents.

Esterification of this compound can be achieved through various standard methods, such as Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst. Alternatively, reaction with alkyl halides in the presence of a base can yield the corresponding esters. The resulting esters, such as methyl 1-methyl-1H-indole-3-carboxylate, are themselves versatile intermediates. researchgate.net

Transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for forming amide bonds directly from esters. Palladium and nickel catalysts have been shown to cleave the strong C-O bond in esters via oxidative addition, allowing for their coupling with amines. researchgate.net This approach avoids the need for stoichiometric activating agents.

Table 2: Common Reagents for Amide and Ester Coupling

ReactionCoupling ReagentsKey Features
Amide CouplingEDC, HOBt, DMAPEffective for a wide range of carboxylic acids and amines, including electron-deficient ones. nih.gov
Amide CouplingHATU, DIPEACommonly used in solid-phase peptide synthesis and for challenging couplings. researchgate.net
Amide CouplingBOP-Cl, Et3NAnother option for activating carboxylic acids for amidation. nih.gov
EsterificationAlcohol, Acid Catalyst (e.g., H2SO4)Classic Fischer-Speier esterification.
Ester Cross-CouplingPd or Ni Catalyst, Ligand, BaseDirect conversion of esters to amides. researchgate.net

Multicomponent Reaction Strategies for Indole Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. researchgate.net MCRs are valued for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.org Indole derivatives are frequently used as building blocks in MCRs to construct complex heterocyclic systems.

While specific MCRs starting from this compound are not explicitly detailed, the indole nucleus itself is a common participant. For example, the Ugi reaction, a well-known MCR, can involve indole-3-aldehydes to produce complex spiroindolines. rsc.org Another example is the copper-catalyzed three-component reaction of aromatic aldehydes, ethyl indole-2-acetate, and N-alkylmaleimides to construct polycyclic tetrahydrocarbazoles. nih.gov

The dicarboxylic acid functionality in this compound could potentially be leveraged in MCRs. For instance, after conversion to a more reactive derivative like an acid chloride or ester, it could participate in reactions like the Pfitzinger reaction, which is used to synthesize quinoline-4-carboxylic acids from isatin (an indole-2,3-dione). researchgate.netresearchgate.net The structural similarity suggests that derivatives of this compound could be explored in similar condensation reactions.

Table 3: Examples of Multicomponent Reactions Involving Indole Scaffolds

Reaction Name/TypeReactantsProduct Type
Ugi ReactionIndole-3-aldehyde, Amine, Isocyanide, Carboxylic AcidComplex Acylic or Spirocyclic Indoles rsc.org
Diels-Alder CycloadditionIndole-based o-quinodimethane, DienophileTetrahydrocarbazoles nih.gov
Pyrido[2,3-b]indole Synthesis(Triethoxymethyl)arene, 1-methyl-1H-indol-2-ol, CyanoacetamidePyrido[2,3-b]indoles ias.ac.in

Transition-Metal Catalyzed Reactions for Indole Functionalization

Transition-metal catalysis has become an indispensable tool for the functionalization of C-H bonds, offering a direct and efficient way to modify core structures like indoles. rsc.org The regioselectivity of these reactions can often be controlled by the inherent reactivity of the indole ring or by using directing groups. researchgate.net

For this compound, the carboxylic acid groups themselves, or derivatives such as amides, can act as directing groups to guide the metal catalyst to a specific C-H bond. nih.gov This strategy allows for the selective functionalization of positions that might otherwise be difficult to access. For example, directing groups on the indole nitrogen or at the C3 position have been used to achieve selective C2 and C7 functionalization. rsc.org

Palladium, rhodium, and iridium catalysts are commonly employed for such transformations. researchgate.netnih.gov For instance, Rh(III)-catalyzed [5+1] annulation of 2-aryl-3-acyl-1H-indoles with α-diazo carbonyl compounds has been used to synthesize 5-carbonyl substituted benzo[a]carbazoles. researchgate.net While this example does not start from the dicarboxylic acid, it illustrates the power of transition metals to build complex structures on the indole core.

The carboxylic acid groups in this compound could also be used as leaving groups in decarboxylative cross-coupling reactions. This would allow for the introduction of new substituents at the 2- and/or 3-positions. Decarboxylative cyclization of indole-2- or -3-carboxylic acids with propargyl alcohols has been demonstrated to form 3,4-dihydrocyclopentaindoles. nih.gov

Table 4: Transition-Metal Catalyzed Functionalization of Indoles

CatalystReaction TypePosition FunctionalizedDirecting Group
Rh(III)C-H Alkylation/CyclizationC2/C4Acyl group at C3 researchgate.net
Rh(I)/Ag(I) or Ir(III)/Ag(I)Carboxamide Translocation/C-H FunctionalizationC3Carboxamide at C3 nih.gov
Pd(II)C(sp3)-H ArylationVariesMono-N-protected amino acid ligands nih.gov
Cu(OTf)2Decarboxylative CyclizationC2 or C3Carboxylic acid nih.gov

Reaction Mechanisms and Chemical Reactivity Profiling of Indole Dicarboxylic Acids

Elucidation of Decarboxylation Mechanisms

The decarboxylation of indole (B1671886) carboxylic acids is a significant transformation, and the mechanism can vary depending on the position of the carboxyl group and the reaction conditions. For indole-3-carboxylic acids, decarboxylation can be achieved under metal-free conditions, often promoted by base or occurring under thermal or acidic conditions.

In acidic media, the decarboxylation of indolecarboxylic acids is believed to proceed through an electrophilic substitution mechanism. The reaction is initiated by the protonation of the indole ring, typically at the C3 position, which is the most nucleophilic site. This is followed by the departure of carbon dioxide. For indole-2-carboxylic acids, acid-catalyzed decarboxylation is also proposed to involve the formation of protonated carbonic acid as a reactive intermediate. This process is catalytic in both water and acid.

While specific studies on the stepwise decarboxylation of 1-methyl-1H-indole-2,3-dicarboxylic acid are not extensively detailed in the available literature, the general principles of indole chemistry suggest a preferential loss of one of the carboxyl groups. Given the electronic properties of the indole ring, the C3-carboxylic acid group is generally more labile and prone to decarboxylation than the C2-carboxylic acid group.

Table 1: General Conditions for Decarboxylation of Indole Carboxylic Acids

ConditionReagents/CatalystsPosition of COOH
AcidicStrong acids (e.g., H₂SO₄, HCl)2 and 3
BasicK₂CO₃3
ThermalHeat3

Reactivity of Carboxylic Acid Moieties in the Indole Framework

The two carboxylic acid groups in this compound exhibit typical carboxylic acid reactivity, undergoing reactions such as esterification and amide formation. However, the electronic influence of the indole ring and the proximity of the two carboxyl groups can lead to differential reactivity.

Esterification of both carboxylic acid groups can be achieved under standard Fischer esterification conditions, using an alcohol in the presence of an acid catalyst. Similarly, conversion to the corresponding amides can be accomplished by activating the carboxylic acids, for instance, by forming the acid chlorides followed by reaction with an amine.

Due to the electron-donating nature of the indole nitrogen, the C3 position is more electron-rich than the C2 position. This electronic difference can influence the acidity and reactivity of the respective carboxylic acid groups. While not definitively established for this specific molecule in the provided search results, it is plausible that the C2-carboxylic acid is slightly more acidic due to the proximity of the electron-withdrawing N-methyl group and the adjacent carboxyl group. This could potentially allow for selective reactions under carefully controlled conditions.

Regioselectivity and Stereoselectivity in Indole Functionalization

The functionalization of the indole ring in this compound is directed by the existing substituents. The carboxylic acid groups are deactivating and meta-directing for electrophilic aromatic substitution on the benzene (B151609) portion of the indole ring. However, reactions on the pyrrole (B145914) ring are more common.

The carboxylic acid groups can also act as directing groups for C-H functionalization reactions. For instance, indole-3-carboxylic acids can undergo palladium-catalyzed C2-vinylation with concomitant decarboxylation. This suggests that the carboxylic acid at the C3 position can direct functionalization to the C2 position. Similarly, a directing group at the C3 position of an indole can direct arylation to the C4 position. The presence of two adjacent carboxylic acid groups in this compound presents a complex scenario for regioselectivity, where the outcome would likely depend on the specific reaction conditions and the catalyst system employed.

Stereoselective reactions involving this compound would typically involve transformations of the carboxylic acid groups or reactions at a chiral center introduced into the molecule. As the parent molecule is achiral, stereoselectivity would arise from reactions with chiral reagents or catalysts. For instance, asymmetric reduction of one of the carboxylic acid groups could lead to a chiral alcohol.

Cyclization and Rearrangement Processes Involving Indole Dicarboxylic Acids

Indole-2,3-dicarboxylic acids and their derivatives are valuable precursors for the synthesis of more complex heterocyclic systems, including β-carbolines, which are known for their diverse biological activities. The two adjacent carboxylic acid groups can participate in intramolecular cyclization reactions to form new rings.

One key reaction is the formation of the corresponding anhydride (B1165640), 1-methyl-1H-indole-2,3-dicarboxylic anhydride, upon treatment with a dehydrating agent. This anhydride is a reactive intermediate that can undergo further transformations. For example, reaction of the anhydride with Grignard reagents has been shown to proceed with high regioselectivity. The nucleophilic attack preferentially occurs at the C2-carbonyl group, leading to the formation of 2-acyl-1-benzylindole-3-carboxylic acids. clockss.org This selectivity is attributed to the greater enolizability of the 3-carbonyl group with the indole nitrogen, which deactivates it towards nucleophilic attack. clockss.org

Table 2: Reactivity of 1-benzylindole-2,3-dicarboxylic anhydride with Grignard Reagents clockss.org

Grignard ReagentProduct(s)Yield
Phenylmagnesium bromide2-Benzoyl-1-benzylindole-3-carboxylic acid84%
Methylmagnesium bromide2-Acetyl-1-benzylindole-3-carboxylic acid-
tert-Butylmagnesium chloride1-Benzyl-2-pivaloylindole-3-carboxylic acid and 1-Benzyl-3-pivaloylindole-2-carboxylic acidMixture

The synthesis of β-carbolines often involves the Pictet-Spengler reaction of a tryptamine (B22526) derivative with an aldehyde or keto acid. While not a direct cyclization of this compound itself, derivatives of this compound could potentially be converted to intermediates suitable for such cyclizations.

Rearrangement reactions involving this dicarboxylic acid are less commonly reported. However, under certain conditions, rearrangements of the indole nucleus or its side chains could be envisaged, potentially leading to novel molecular scaffolds.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For 1-methyl-1H-indole-2,3-dicarboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments would be necessary to assign all proton and carbon signals unequivocally.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show signals for the aromatic protons on the benzene (B151609) ring portion of the indole (B1671886), as well as a singlet for the N-methyl group. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming their positions.

The ¹³C NMR spectrum would reveal the number of distinct carbon environments in the molecule. Key signals would include those for the two carboxylic acid carbons, the carbons of the indole ring system, and the N-methyl carbon. The chemical shifts of the carbonyl carbons would be characteristic of carboxylic acids.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic-H (Not available) (Not available) (Not available)
Aromatic-H (Not available) (Not available) (Not available)
Aromatic-H (Not available) (Not available) (Not available)
Aromatic-H (Not available) (Not available) (Not available)
N-CH₃ (Not available) (Not available) (Not available)
COOH (Not available) (Not available) (Not available)
COOH (Not available) (Not available) (Not available)

No experimental data found in the searched literature.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid) (Not available)
C=O (Carboxylic Acid) (Not available)
Indole Ring Carbons (Not available)
N-CH₃ (Not available)

No experimental data found in the searched literature.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, helping to map out the connectivity of the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbons in the indole ring that bear a proton.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the positions of the carboxylic acid groups by observing correlations from the aromatic protons to the carbonyl carbons, and also in verifying the placement of the N-methyl group by its correlation to the adjacent indole ring carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR, are fundamental for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to display several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid groups, often overlapping with C-H stretching vibrations. Strong carbonyl (C=O) stretching absorptions would be anticipated around 1700 cm⁻¹, indicative of the carboxylic acid functionalities. Additionally, C=C stretching bands for the aromatic ring and C-N stretching bands would appear in the fingerprint region.

Table 3: Predicted FT-IR Data for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid) (Not available) Broad
C-H (Aromatic/Aliphatic) (Not available) Medium-Weak
C=O (Carboxylic Acid) (Not available) Strong
C=C (Aromatic) (Not available) Medium-Weak
C-N (Not available) Medium

No experimental data found in the searched literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS, LC-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. In positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ would likely be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Further fragmentation of the molecular ion (MS/MS) would provide valuable structural information. Characteristic fragmentation pathways would likely involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M+H]⁺ (Not available)
[M-H]⁻ (Not available)
[M+Na]⁺ (Not available)

No experimental data found in the searched literature.

High-Resolution Mass Spectrometry (HRMS)

Specific experimental HRMS data, including precise mass-to-charge ratios and fragmentation patterns for this compound, are not available in the surveyed scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Published UV-Vis spectra, including specific absorption maxima (λmax) and details on the corresponding electronic transitions (e.g., π → π*) for this compound, could not be located.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of many-electron systems. mdpi.compku.edu.cnhenriquecastro.info It is particularly effective for calculating the structural, electronic, and vibrational properties of organic molecules like indole (B1671886) derivatives. nih.govnih.gov Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a balance between accuracy and computational cost. mdpi.comnih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 1-methyl-1H-indole-2,3-dicarboxylic acid, this process involves finding the set of bond lengths, bond angles, and dihedral angles that corresponds to a minimum on the potential energy surface.

Due to the presence of two rotatable carboxylic acid groups at the C2 and C3 positions, the molecule can exist in several different conformations. A thorough conformer analysis is essential to identify the global minimum energy structure. This is often achieved by performing a potential energy surface (PES) scan, where key dihedral angles (in this case, involving the C-C and C-O bonds of the carboxyl groups) are systematically rotated. nih.gov For dicarboxylic acids, intermolecular interactions, especially hydrogen bonding, play a significant role in stabilizing certain conformers. nih.gov In the case of this compound, strong intramolecular hydrogen bonding between the two adjacent carboxyl groups is expected to be a dominant factor in determining the most stable conformer, likely resulting in a relatively planar arrangement of the functional groups with respect to the indole ring. DFT calculations on similar indole derivatives have successfully identified stable conformers by optimizing various starting geometries. mdpi.com

DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies can be obtained. Each frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=O stretching of the carboxylic acid, or ring deformation modes.

The predicted vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com A detailed assignment of each vibrational mode can be made using Potential Energy Distribution (PED) analysis. mdpi.com For this compound, characteristic vibrational frequencies would include O-H stretching from the carboxyl groups (often broadened due to hydrogen bonding), C=O stretching, N-CH₃ stretching, and various aromatic C-H and C-C stretching and bending modes. Comparing the calculated spectrum with an experimental one serves as a crucial validation of the computed equilibrium geometry. nih.gov

Table 1: Illustrative Predicted Vibrational Frequencies for this compound
Vibrational ModeCalculated Frequency (cm⁻¹)Primary Assignment
ν(O-H)~3400-3600Carboxylic acid O-H stretch
ν(C-H)aromatic~3000-3100Aromatic C-H stretch
ν(C-H)methyl~2900-3000Methyl C-H stretch
ν(C=O)~1700-1750Carboxylic acid C=O stretch
ν(C=C)~1500-1600Indole ring C=C stretch
δ(O-H)~1300-1400Carboxylic acid O-H bend

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the molecule's chemical reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, while the LUMO is likely distributed over the electron-withdrawing dicarboxylic acid groups and the pyrrole (B145914) part of the indole nucleus. nih.gov This distribution indicates that the indole ring would be the primary site for electrophilic attack, while the carboxylic acid groups would be susceptible to nucleophilic attack.

Table 2: Conceptual FMO Properties for this compound
ParameterDefinitionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMOCorrelates with chemical stability and reactivity

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP surface is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. henriquecastro.info Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack), and green represents areas of neutral potential. nih.gov

For this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the electronegative oxygen atoms of the two carboxyl groups, identifying them as the primary sites for interaction with positive charges or electrophiles. researchgate.netbohrium.com Conversely, the most positive potential (blue) would be located around the acidic hydrogen atoms of the carboxyl groups, making them susceptible to deprotonation or interaction with nucleophiles. The indole ring itself would display a graded potential, reflecting its aromatic character and susceptibility to various interactions. nih.govnih.gov

Quantum Chemical Topology Approaches (e.g., LOL, RDG, ELF)

Quantum Chemical Topology provides a deeper analysis of chemical bonding and non-covalent interactions by partitioning the molecular space based on the properties of the electron density.

Electron Localization Function (ELF): ELF is used to identify regions in the molecule with a high probability of finding electron pairs. mdpi.com It provides a clear picture of core electrons, covalent bonds, and lone pairs. For the target molecule, ELF analysis would visualize the C-C, C-N, C-H, C=O, and C-O bonds, as well as the lone pairs on the oxygen and nitrogen atoms.

Reduced Density Gradient (RDG): The RDG method is particularly useful for identifying and visualizing weak non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals interactions, and steric clashes. nih.gov An RDG analysis of this compound would be instrumental in confirming and characterizing the intramolecular hydrogen bond between the adjacent carboxyl groups, which is crucial for determining its preferred conformation.

Localized Orbital Locator (LOL): Similar to ELF, LOL provides information about electron localization, offering a complementary view of bonding patterns within the molecule.

These topological analyses offer a rigorous, quantitative description of the chemical bonding and interaction landscape that governs the molecule's structure and stability.

Exploration of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of potential chemical reaction mechanisms. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. mit.eduresearchgate.net A transition state represents the highest energy point along a reaction coordinate and is the key to determining the reaction's activation energy and rate. mit.edu

For this compound, DFT calculations could be used to model various reactions. For example, the mechanism of thermal decarboxylation could be investigated by locating the transition state for the loss of CO₂. Similarly, the esterification reaction with an alcohol could be modeled to understand its mechanism and predict its feasibility. Studies on the oxidation of the indole ring copernicus.org or electrophilic substitution reactions pku.edu.cn provide a framework for how such pathways can be computationally explored. These calculations provide invaluable insights into reaction kinetics and selectivity, guiding the design of synthetic routes. nih.gov

In Silico Structural-Activity Relationship (SAR) Studies for Scaffold Optimization

The this compound structure represents a unique scaffold that can be computationally modified to explore its potential as a therapeutic agent. In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug design, allowing researchers to predict how changes to a core molecule will affect its biological activity. nih.govnih.gov This process helps prioritize the synthesis of compounds with the highest potential for success, saving time and resources. espublisher.comespublisher.com

For the this compound scaffold, a typical in silico SAR workflow would involve several steps:

Target Identification and Docking: Based on the structural features of the indole nucleus, a potential biological target is identified. For example, indole derivatives are widely investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), which is implicated in cancer. espublisher.commdpi.com Molecular docking simulations would then be used to predict the preferred binding orientation of the parent scaffold within the active site of the target protein. These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govmdpi.com

Scaffold Modification and Library Generation: A virtual library of new compounds is created by systematically modifying the parent scaffold. For this compound, modifications could include:

Esterification or Amidation: Converting one or both carboxylic acid groups to esters or amides to alter hydrogen bonding capacity and polarity.

Ring Substitution: Adding various substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) to the benzene (B151609) portion of the indole ring to modulate electronic properties and steric interactions.

N-Methyl Group Modification: Replacing the methyl group at the N1 position with other alkyl or aryl groups to explore additional binding pockets.

QSAR Modeling and Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models are then developed. espublisher.com These are mathematical models that correlate the chemical structures of the designed compounds with their predicted biological activity. ej-chem.org By analyzing the virtual library, a QSAR model can identify which molecular properties (descriptors) are most important for activity. The model can then be used to predict the activity of new, unsynthesized derivatives.

The results of such a study can be compiled to guide further optimization. The table below illustrates hypothetical results from an in silico SAR study on the this compound scaffold targeting a hypothetical enzyme.

Compound IDModification on ScaffoldPredicted Binding Affinity (kcal/mol)Key Predicted Interaction
Parent This compound-7.5H-bond with Arg123
Mod-01 C2-carboxylic acid -> C2-methyl ester-7.8H-bond with Arg123; Hydrophobic contact with Leu88
Mod-02 C3-carboxylic acid -> C3-carboxamide-8.2Additional H-bond with Ser150
Mod-03 5-Fluoro substitution on indole ring-8.5Halogen bond with Gly122; H-bond with Arg123
Mod-04 N1-methyl -> N1-ethyl-7.2Minor steric clash with Tyr90

This table is for illustrative purposes only and represents hypothetical data from a simulated SAR study.

This iterative process of design, prediction, and analysis allows for the rational optimization of the lead scaffold, ultimately identifying novel derivatives with potentially enhanced potency and selectivity for a given biological target. nih.govacs.org

Advanced Applications in Chemical Research and Development

1-Methyl-1H-indole-2,3-dicarboxylic Acid as a Precursor in Organic Synthesis

In organic synthesis, this compound serves as a versatile precursor, primarily due to the reactivity of its two carboxylic acid moieties. These groups can be selectively or simultaneously transformed into a wide array of other functional groups, enabling the construction of complex molecular architectures. The indole (B1671886) core itself provides a stable and electronically rich scaffold that can be further modified.

The dicarboxylic acid functionality allows for a range of chemical transformations. For instance, these groups can undergo esterification to form diesters or be converted into amides through coupling reactions with various amines. mdpi.com Such reactions are fundamental in building libraries of compounds for drug discovery. mdpi.com Furthermore, indole carboxylic acids can participate in decarboxylation reactions, often catalyzed by metals like copper, to generate N-aryl indoles or other functionalized indoles, which are significant structural motifs in many biologically active molecules. organic-chemistry.org The presence of two adjacent carboxylic acid groups also opens the possibility for cyclization reactions to form novel heterocyclic systems fused to the indole ring, such as indoloazepinones. acs.org The development of straightforward synthetic methods for creating diverse indole derivatives from readily available starting materials is a significant goal in organic chemistry. researchgate.net

Below is a table summarizing potential synthetic transformations for this compound, based on established reactivity of related indole carboxylic acids.

Reaction TypeReagents/ConditionsResulting Functional Group/StructurePotential Application
DiesterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst2,3-DiesterIntermediate for further synthesis, prodrugs
DiamidationAmine, Coupling Agent (e.g., EDC, DCC)2,3-DicarboxamideBioactive molecule synthesis, peptide mimics
Selective DecarboxylationHeat, Metal Catalyst (e.g., Cu₂O)1-methyl-1H-indole-2-carboxylic acid or 1-methyl-1H-indole-3-carboxylic acidAccess to mono-acid derivatives
ReductionReducing Agent (e.g., LiAlH₄)(1-Methyl-1H-indol-2,3-diyl)dimethanolSynthesis of ligands, polymer building blocks
Intramolecular CyclizationDiamines, Dehydrating AgentFused heterocyclic systems (e.g., Diazepinoindoles)Novel scaffolds for drug discovery

Design and Engineering of Indole-Based Scaffolds for Molecular Recognition

The indole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a multitude of biological targets, leading to diverse pharmacological activities. nih.govmdpi.com Its structural versatility allows for the introduction of various substituents at multiple positions, significantly altering the molecule's steric and electronic properties to achieve specific binding affinities and selectivities. mdpi.com This adaptability makes indole-based structures, including derivatives of this compound, ideal candidates for the rational design of molecules aimed at molecular recognition.

At the molecular level, the indole scaffold can engage in several types of non-covalent interactions that are crucial for ligand-target binding. The aromatic system can participate in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. rsc.org The indole N-H group (though methylated in the target compound) in many derivatives can act as a hydrogen bond donor, while the heterocyclic ring can also engage in hydrophobic interactions. nih.gov

The carboxylic acid groups of this compound are particularly important for molecular recognition. They can act as potent hydrogen bond donors and acceptors and can be deprotonated at physiological pH to form carboxylates. These negatively charged groups can form strong ionic interactions or salt bridges with positively charged residues like lysine (B10760008) and arginine in an enzyme's active site or a receptor's binding domain. This feature is exploited in the design of many inhibitors. For example, indole-2-carboxylic acid derivatives have been developed as potent inhibitors of HIV-1 integrase, where the carboxylic acid is crucial for chelating metal ions in the active site. rsc.org Similarly, tricyclic indole-2-carboxylic acids have been identified as highly potent and selective inhibitors of the anti-apoptotic protein Mcl-1, a key target in cancer therapy. nih.gov In another study, derivatives of indole-3-carboxylic acid showed high nanomolar affinity for the angiotensin II receptor (AT1 subtype), a target for antihypertensive drugs. nih.gov

Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing researchers to study its function in cellular or in vivo systems. nih.gov The indole scaffold is an excellent starting point for the rational design of such probes. Strategies often involve leveraging structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) models to guide the synthesis of derivatives with enhanced specificity and optimal pharmacokinetic properties. researchgate.net

The design process begins with a hit compound, often identified from screening, which is then systematically modified. For an indole dicarboxylic acid scaffold, modifications could include:

Varying substituents on the benzene (B151609) ring: Adding electron-withdrawing or electron-donating groups to fine-tune the electronic properties and binding interactions.

Modifying the carboxylic acid groups: Converting them to esters, amides, or other bioisosteres to alter solubility, cell permeability, and binding modes.

Exploring different substitution patterns: Synthesizing isomers to understand the spatial requirements of the binding pocket.

This approach allows for the development of highly selective probes that can discriminate between closely related proteins, such as different kinase isoforms. nih.gov The ultimate goal is to create a tool compound that elicits a specific biological response by modulating a single target, thereby helping to validate that target for therapeutic intervention.

Catalytic Systems Utilizing Indole Carboxylic Acids or Derivatives

Indole carboxylic acids and their derivatives are not only synthetic targets but can also play a role in catalytic processes. Their inherent chemical properties allow them to act as substrates, ligands, or even catalysts in certain transformations.

A notable example is the direct C-H alkylation of indoles using carboxylic acids, which can be achieved with a cobalt-based catalytic system. nih.govrsc.org This method provides a direct way to functionalize the indole core using readily available carboxylic acids, with hydrogen as the reductant. nih.govresearchgate.net In these systems, the carboxylic acid is converted in situ to an aldehyde, which then participates in the alkylation of the indole ring. rsc.org

Furthermore, indole carboxylic acids themselves can be substrates in metal-catalyzed reactions. For instance, the addition of indole-2-carboxylic acid to terminal alkynes can be catalyzed by ruthenium or gold complexes to generate enol esters, which are valuable synthetic intermediates. mdpi.com These reactions demonstrate the utility of combining the indole scaffold with transition metal catalysis to achieve atom-economical and efficient chemical transformations.

The following table highlights examples of catalytic systems involving indole carboxylic acids.

Catalytic SystemRole of Indole Carboxylic AcidTransformationReference
Co(acac)₃ / Triphos / Al(OTf)₃Alkylating Agent PrecursorReductive C-H alkylation of indoles nih.govrsc.orgresearchgate.net
[RuCl₂(η⁶-p-cymene)(PPh₃)]SubstrateMarkovnikov addition to 1-hexyne mdpi.com
[AuCl(PPh₃)]/AgPF₆SubstrateAddition to 1-hexyne mdpi.com
Cu₂OSubstrateDecarboxylative N-arylation organic-chemistry.org

Exploration in Advanced Materials Science Research

The unique electronic and self-assembly properties of indole derivatives make them attractive candidates for applications in materials science. The planar, aromatic structure of the indole ring facilitates π-π stacking interactions, which can drive the formation of ordered supramolecular structures.

Research on indole-2-carboxylic acid has shown that it can self-assemble into well-defined lamellar structures on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) and gold (Au(111)). aip.org The assembly is primarily driven by the formation of cyclic hydrogen-bonded dimers between the carboxylic acid groups. aip.org This ability to form ordered molecular layers is critical for applications in organic electronics, such as organic field-effect transistors (OFETs) and sensors. The dicarboxylic acid nature of this compound provides even more robust possibilities for creating extended hydrogen-bonded networks, potentially leading to the formation of two-dimensional sheets or metal-organic frameworks (MOFs).

In addition to self-assembly, indole carboxylic acids are explored as building blocks for novel polymers. chemimpex.com The carboxylic acid groups can be converted into reactive functionalities suitable for polymerization reactions, allowing the incorporation of the indole moiety into polymer backbones. This can impart desirable properties to the resulting materials, such as fluorescence, conductivity, or enhanced thermal stability, making them suitable for applications ranging from organic light-emitting diodes (OLEDs) to advanced coatings.

Q & A

Q. How can reaction conditions be optimized for synthesizing 1-methyl-1H-indole-2,3-dicarboxylic acid with high yield and purity?

Methodological Answer: A two-step synthesis approach is recommended:

Esterification/Protection: Start with 1H-indole-2,3-dicarboxylic acid. Protect the carboxylic acid groups via methyl ester formation using methanol and a catalytic acid (e.g., H₂SO₄).

N-Methylation: React the intermediate with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C for 6–12 hours .
Key Considerations:

  • Monitor reaction progress via TLC or HPLC.
  • Purify via recrystallization (e.g., using acetic acid/water mixtures) to remove unreacted starting materials .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Look for characteristic signals:
    • Methyl group (N–CH₃): δ ~3.7–3.9 ppm (singlet, 3H) .
    • Indole protons: Aromatic signals between δ 6.8–7.5 ppm.
    • Carboxylic acid protons: Typically absent (deuterated solvents), but ester derivatives show COOCH₃ at δ ~3.8 ppm .
  • FT-IR: Confirm carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How does the methyl group at the 1-position influence the electronic and steric properties of the indole-dicarboxylic acid framework?

Methodological Answer:

  • Computational Studies: Use DFT calculations (e.g., Gaussian 09) to analyze electron density distribution and HOMO/LUMO orbitals. Compare with non-methylated analogs to assess electronic effects .
  • X-ray Crystallography: Resolve crystal structures to evaluate steric hindrance. The methyl group may induce torsional strain, altering planarity of the indole ring .
  • Experimental Validation: Measure pKa values via potentiometric titration; the methyl group may slightly increase acidity of carboxylic acids due to inductive effects .

Q. What strategies can resolve contradictions in reactivity data between this compound and its non-methylated analogs?

Methodological Answer:

  • Controlled Comparative Studies: Conduct parallel reactions (e.g., esterification, amidation) under identical conditions.
  • Kinetic Analysis: Use UV-Vis or NMR to track reaction rates. The methyl group may slow nucleophilic substitutions due to steric hindrance .
  • Mechanistic Probes: Introduce isotopic labels (e.g., ¹³C-methyl) to trace reaction pathways via isotopic NMR .

Q. How can the compound’s potential as a ligand in metal-organic frameworks (MOFs) be evaluated?

Methodological Answer:

  • Coordination Studies: Perform titrations with transition metals (e.g., Cu²⁺, Mn²⁺) in DMF/water. Monitor binding via UV-Vis or cyclic voltammetry .
  • MOF Synthesis: Combine with metal salts (e.g., CuCl₂) and secondary linkers (e.g., 2,2′-bipyridine) under solvothermal conditions. Characterize porosity via BET surface area analysis .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions .
  • Waste Disposal: Neutralize acidic waste with NaHCO₃ before segregating into designated containers for hazardous organic acids .
  • Emergency Response: For skin contact, rinse immediately with water for 15 minutes; consult SDS for specific antidotes .

Data Analysis & Experimental Design

Q. How can conflicting crystallographic data on the compound’s polymorphs be reconciled?

Methodological Answer:

  • High-Throughput Screening: Crystallize the compound under varied conditions (solvent, temperature, pH).
  • Powder XRD: Compare experimental patterns with simulated data from single-crystal structures. Use Rietveld refinement to identify dominant polymorphs .
  • Thermal Analysis: Perform DSC/TGA to assess stability differences between polymorphs .

Q. What methodologies are recommended for studying the compound’s degradation pathways under alkaline conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate the compound in NaOH solutions (pH 10–14) at elevated temperatures (40–60°C).
  • LC-MS Analysis: Identify degradation products (e.g., decarboxylated derivatives) via high-resolution mass spectrometry .
  • Kinetic Modeling: Use Arrhenius plots to predict shelf-life under standard conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.